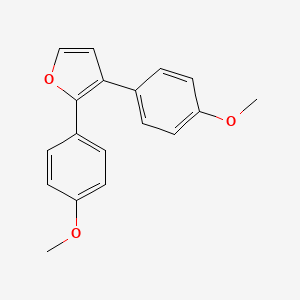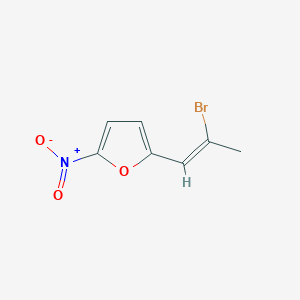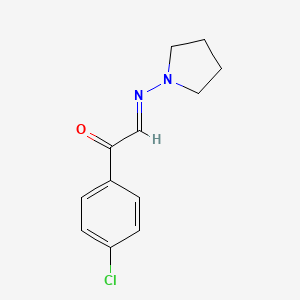
4'-Chloro-2-(1-pyrrolidinylimino)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone is an organic compound characterized by the presence of a chloro-substituted acetophenone core with a pyrrolidinylimine group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4’-chloroacetophenone and pyrrolidine.
Formation of the Imine: The key step involves the condensation of 4’-chloroacetophenone with pyrrolidine under acidic or basic conditions to form the imine. This reaction is typically carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the synthesis of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 4’-chloroacetophenone derivatives.
Reduction: Formation of 4’-chloro-2-(1-pyrrolidinylamino)acetophenone.
Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Chloro-2-(1-pyrrolidinylamino)acetophenone: Similar structure but with an amine group instead of an imine.
4’-Chloroacetophenone: Lacks the pyrrolidinylimine group.
2-(1-Pyrrolidinylimino)acetophenone: Lacks the chloro substituent.
Uniqueness
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone is unique due to the presence of both the chloro and pyrrolidinylimine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
25555-22-0 |
|---|---|
Formule moléculaire |
C12H13ClN2O |
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
(2E)-1-(4-chlorophenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C12H13ClN2O/c13-11-5-3-10(4-6-11)12(16)9-14-15-7-1-2-8-15/h3-6,9H,1-2,7-8H2/b14-9+ |
Clé InChI |
JZHFCTMECLSJFP-NTEUORMPSA-N |
SMILES isomérique |
C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




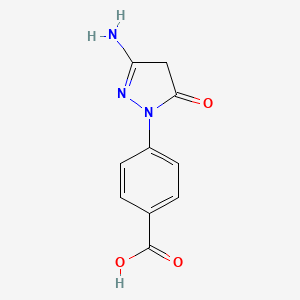




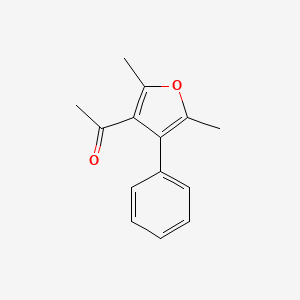
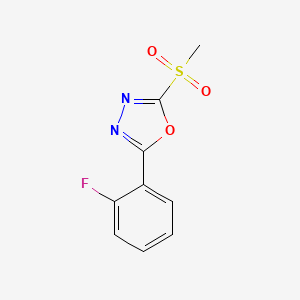
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
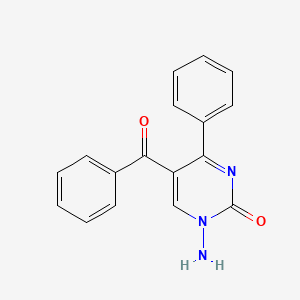
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
